Reactive Blue 203
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Overview
Description
Reactive Blue 203, also known as Reactive Blue GG, is a synthetic dye commonly used in the textile industry. It belongs to the class of reactive dyes, which form covalent bonds with the fibers, ensuring high wash fastness and color retention. This compound is known for its vibrant blue hue and is widely used for dyeing cotton and other cellulosic fibers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Blue 203 involves the reaction of a chromophore with a reactive group that can form covalent bonds with the fiber. The chromophore is typically an azo compound, which is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The reactive group is usually a halotriazine or vinyl sulfone, which can react with the hydroxyl groups of the cellulose fibers.
Industrial Production Methods: Industrial production of this compound involves several steps:
Selection of Raw Materials: High-purity aromatic amines and coupling components are chosen.
Diazotization: The aromatic amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component to form the azo dye.
Introduction of Reactive Group: The azo dye is further reacted with a reactive group, such as a halotriazine or vinyl sulfone, to form the final product.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: The reactive group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl groups in cellulose fibers.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc dust.
Substitution: Alkaline conditions (e.g., sodium hydroxide) to facilitate the reaction with cellulose fibers.
Major Products:
Oxidation Products: Various oxidized derivatives of the azo dye.
Reduction Products: Aromatic amines.
Substitution Products: Covalently bonded dye-fiber complexes.
Scientific Research Applications
Reactive Blue 203 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye-fiber interactions and dyeing kinetics.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is also used in wastewater treatment studies to evaluate the efficiency of various adsorbents and treatment methods.
Mechanism of Action
The primary mechanism of action of Reactive Blue 203 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. The reactive group, such as a halotriazine or vinyl sulfone, reacts with the hydroxyl groups under alkaline conditions, forming a stable dye-fiber complex. This covalent bonding ensures high wash fastness and color retention.
Comparison with Similar Compounds
Reactive Blue 19: Another reactive dye with similar applications but different chromophore and reactive group.
Reactive Blue 4: Known for its high affinity for cellulose fibers and excellent wash fastness.
Reactive Blue 5: Used in textile dyeing with a different reactive group.
Comparison:
Uniqueness: Reactive Blue 203 is unique due to its specific chromophore and reactive group combination, which provides excellent color fastness and vibrant hue.
Reactivity: Compared to other reactive dyes, this compound has a higher reactivity with cellulose fibers, ensuring better dye uptake and color retention.
Applications: While all reactive dyes are used in textile dyeing, this compound is particularly favored for its vibrant color and high wash fastness.
Properties
CAS No. |
147826-71-9 |
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Molecular Formula |
C6H6N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.